2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid
Overview
Description
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is an organic compound with the molecular formula C9H12BFO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a 2-methoxyethoxy group. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
are a class of compounds that are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds. In these reactions, phenylboronic acids act as the boron component, which couples with a halide or pseudohalide compound in the presence of a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-nitrophenol and 2-methoxyethanol.
Reaction Conditions: The nitro group of 2-fluoro-5-nitrophenol is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Boronic Acid Formation: The resulting amine is then converted to the corresponding boronic acid using a boronating agent such as boron tribromide (BBr3) or boronic acid pinacol ester under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Phenols: Formed from oxidation reactions.
Scientific Research Applications
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Chemical Biology: Applied in the study of biological systems and the development of chemical probes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylboronic acid: Similar structure but lacks the 2-methoxyethoxy group.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of the 2-methoxyethoxy group.
Uniqueness
2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both a fluoro group and a 2-methoxyethoxy group on the phenyl ring. This combination of substituents imparts specific reactivity and properties, making it valuable in various chemical applications.
Properties
IUPAC Name |
[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTSUCLMSXRPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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